Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate
CAS No.: 1863-41-8
Cat. No.: VC21254403
Molecular Formula: C24H36O3
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1863-41-8 |
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Molecular Formula | C24H36O3 |
Molecular Weight | 372.5 g/mol |
IUPAC Name | [(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C24H36O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,14,18-22H,7-13H2,1-5H3/t14-,18+,19-,20+,21+,22-,23+,24+/m1/s1 |
Standard InChI Key | SFNSGHUMGYWJGF-AWGTVLFOSA-N |
Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)OC(=O)C |
SMILES | CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C |
Canonical SMILES | CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C |
Introduction
Chemical Identity and Structural Properties
Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate is a synthetic steroid compound with a molecular formula of C24H36O3 and a molecular weight of 372.5 g/mol. This compound is characterized by the addition of a methyl group at the 16-alpha position and an acetate group at the 3-beta position, which distinguishes it from its parent compound pregnenolone. The compound has a complex steroid backbone with multiple chiral centers, contributing to its specific biological and chemical properties.
Basic Identification Parameters
Parameter | Value |
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Chemical Name | Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate |
CAS Number | 1863-41-8 |
Molecular Formula | C24H36O3 |
Molecular Weight | 372.5 g/mol |
Creation Date in PubChem | 2007-02-09 |
Last Modification Date | 2025-04-05 |
The compound is registered in several chemical databases and has been assigned multiple synonyms, including:
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[(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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16-Methyl-20-oxopregn-5-en-3-yl acetate
Chemical Structure and Bonding
The compound features a cyclopentanoperhydrophenanthrene skeleton, which is the basic structural framework of steroid molecules. The specific structural features include:
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A double bond between C5 and C6 (pregn-5-ene structure)
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An acetoxy group (-OCOCH3) at position 3 in beta configuration
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A methyl group at position 16 in alpha configuration
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A ketone group at position 20
These structural elements create a unique three-dimensional arrangement that influences the compound's chemical reactivity and potential biological interactions .
Physical Properties
While specific experimental data on physical properties is limited in the available literature, computational and theoretical properties can be inferred based on its structure and similar compounds:
Property | Value/Description |
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Physical State | Likely a white crystalline solid at room temperature |
Solubility | Poorly water-soluble; better solubility in organic solvents |
Melting Point | Not specifically reported but likely in the range of other similar steroids (200-250°C) |
Optical Activity | Optically active due to multiple chiral centers |
Stability | Relatively stable under normal conditions; sensitive to strong oxidizing agents |
Related Compounds and Structural Analogs
Several structurally related compounds exist, with varying modifications to the basic pregnenolone structure:
Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate | C24H36O3 | 372.5 g/mol | Base compound with acetate at 3-beta and methyl at 16-alpha |
Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl- | C22H34O2 | 330.5 g/mol | Lacks the acetate group at position 3 |
16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate | C24H34O3 | 370.5 g/mol | Contains an additional double bond at position 16 |
3beta-(Acetyloxy)-16alpha-methylpregn-5-en-20-one ethylene acetal | C26H40O4 | 416.6 g/mol | Contains an ethylene acetal group at position 20 |
Methylprednisolone | C22H30O5 | 374.5 g/mol | Contains additional hydroxyl groups and structural modifications |
The closest structural analog is 16-alpha-methylpregnenolone (Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-), which differs only in lacking the acetate group at the 3-beta position . Another related compound is 16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate, which contains an additional double bond at position 16 .
Current Research and Future Directions
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Structure-Activity Relationship Studies: Investigating how the specific structural features of this compound (16-alpha methyl and 3-beta acetate) affect its biological activity compared to related compounds.
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Synthetic Methodology Development: Development of more efficient and stereoselective methods for synthesizing this and related compounds.
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Biological Activity Screening: Comprehensive screening for potential biological activities, including hormone-like effects, anti-inflammatory properties, or cytotoxic activities.
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Drug Development Potential: Evaluation of this compound as a potential lead structure for developing novel therapeutic agents.
Analytical Methods for Identification and Quantification
Several analytical techniques can be employed for the identification and quantification of Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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Chromatographic Methods:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
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X-ray Crystallography: For definitive structural determination and confirmation of stereochemistry
These methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties.
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